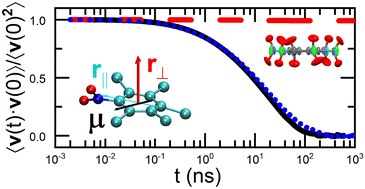Dynamics and local ordering of pentachloronitrobenzene: a molecular-dynamics investigation†
Physical Chemistry Chemical Physics Pub Date: 2023-11-06 DOI: 10.1039/D3CP02633G
Abstract
Plastic phases are constituted by molecules whose centers of mass form a long range ordered crystalline lattice, but rotate in a more or less constrained way. Pentachloronitrobenzene (PCNB) is a quasi-planar hexa-substituted benzene formed by a benzene ring decorated with a –NO2 group and five chlorine atoms that displays below the melting point a layered structure of rhombohedral (R![[3 with combining macron]](https://www.rsc.org/images/entities/char_0033_0304.gif) ) planes in which the molecules can rotate around a six-fold-like axis. Dielectric spectroscopy [Romanini et al., The Journal of Physical Chemistry C, 2016, 120, 10614] of this highly anisotropic phase revealed a complex relaxation dynamics with two coupled primary α processes, initially ascribed to the in-plane and out-of-plane components of the molecular dipole. In this work, we perform a series of molecular dynamics simulations together with single crystal X-ray synchrotron diffraction experiments to investigate the puzzling dynamics of PCNB. We conclude that the molecule undergoes very fast movements due to the high flexibility of the –NO2 group, and two slower movements in which only the in-plane rotation of the whole ring is involved. These two movements are related to fast attempts to perform a 60° in-plane rotation, and a diffusive motion that involves the rotation of the molecule completely decorrelating the dipole orientation. We have also investigated whether a homogeneous or a heterogeneous scenario is better suited to describe the restricted orientational disorder of this anisotropic phase both from a structural and dynamical point of view.
) planes in which the molecules can rotate around a six-fold-like axis. Dielectric spectroscopy [Romanini et al., The Journal of Physical Chemistry C, 2016, 120, 10614] of this highly anisotropic phase revealed a complex relaxation dynamics with two coupled primary α processes, initially ascribed to the in-plane and out-of-plane components of the molecular dipole. In this work, we perform a series of molecular dynamics simulations together with single crystal X-ray synchrotron diffraction experiments to investigate the puzzling dynamics of PCNB. We conclude that the molecule undergoes very fast movements due to the high flexibility of the –NO2 group, and two slower movements in which only the in-plane rotation of the whole ring is involved. These two movements are related to fast attempts to perform a 60° in-plane rotation, and a diffusive motion that involves the rotation of the molecule completely decorrelating the dipole orientation. We have also investigated whether a homogeneous or a heterogeneous scenario is better suited to describe the restricted orientational disorder of this anisotropic phase both from a structural and dynamical point of view.


Recommended Literature
- [1] Organobase triggered controlled supramolecular ring opening polymerization and 2D assembly†
- [2] Contents list
- [3] The dome of gold nanolized for catalysis†
- [4] Analytical chemistry
- [5] Using polyoxometalates to enhance the capacity of lithium–oxygen batteries†
- [6] Sequentially optimizing carbon nanotubes framework towards flexible and compact capacitive energy storage†
- [7] An artificial ruthenium-containing β-barrel protein for alkene–alkyne coupling reaction†
- [8] One-pot synthesis of 1,4-naphthoquinones and related structures with laccase
- [9] Molten salts as a reusable medium for the preparation of heterocyclic compounds
- [10] EPR-derived structures of flavin radical and iron-sulfur clusters from Methylosinus sporium 5 reductase†










